2-Chloro-3-furancarboxamide

Antimicrobial QSAR Medicinal Chemistry

2-Chloro-3-furancarboxamide (C5H4ClNO2, MW 145.54 g/mol) is a heterocyclic organic compound featuring a furan ring substituted with a chloro group at the 2-position and a primary carboxamide group at the 3-position. It is commercially available as a research chemical with a minimum purity specification of 95% and recommended long-term storage in a cool, dry place.

Molecular Formula C5H4ClNO2
Molecular Weight 145.54 g/mol
CAS No. 189330-17-4
Cat. No. B15398146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-furancarboxamide
CAS189330-17-4
Molecular FormulaC5H4ClNO2
Molecular Weight145.54 g/mol
Structural Identifiers
SMILESC1=COC(=C1C(=O)N)Cl
InChIInChI=1S/C5H4ClNO2/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8)
InChIKeyXFGPGXNXDDTCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-furancarboxamide (CAS 189330-17-4): Procurement-Relevant Chemical Profile and Baseline Specifications


2-Chloro-3-furancarboxamide (C5H4ClNO2, MW 145.54 g/mol) is a heterocyclic organic compound featuring a furan ring substituted with a chloro group at the 2-position and a primary carboxamide group at the 3-position . It is commercially available as a research chemical with a minimum purity specification of 95% and recommended long-term storage in a cool, dry place . Regulatory classification indicates it is not a hazardous material for DOT/IATA transport purposes , though standard laboratory safety handling practices are advised. The compound's unique substitution pattern—a chloro group adjacent to the ring oxygen and an amide at the meta-like position—distinguishes it from more common 2-furancarboxamide derivatives and positions it as a specialized scaffold for derivatization and structure-activity relationship (SAR) exploration.

Why 2-Chloro-3-furancarboxamide Cannot Be Replaced by Generic Furan-3-carboxamides in SAR-Driven Workflows


Generic substitution of 2-chloro-3-furancarboxamide with unsubstituted furan-3-carboxamide or 2-furancarboxamide isomers is likely to alter critical physicochemical properties and biological interaction profiles. The chlorine atom at the 2-position introduces a significant electron-withdrawing effect and steric bulk that modulates both reactivity and target binding. While direct comparative biological data for this specific compound are sparse in the public literature, class-level QSAR studies on furan-3-carboxamides demonstrate that substituent identity and position on the furan ring strongly correlate with in vitro antimicrobial potency [1]. Furthermore, the 3-carboxamide orientation is synthetically less accessible than the 2-carboxamide isomer, requiring specialized routes that preclude simple interchange [2]. These structural distinctions necessitate the procurement of the exact 2-chloro-3-furancarboxamide entity for projects where the substitution pattern is a defined variable.

Quantitative Evidence for 2-Chloro-3-furancarboxamide: Comparative Performance Across Key Differentiating Dimensions


In Vitro Antimicrobial Activity: Class-Level Potency of Furan-3-carboxamides vs. Unsubstituted Controls

In a class-level QSAR study of furan-3-carboxamides, several synthesized derivatives demonstrated significant in vitro antimicrobial activity against a panel including yeast, filamentous fungi, bacteria, and algae [1]. While 2-chloro-3-furancarboxamide itself was not explicitly tested in this dataset, the study established that substituent effects on the furan ring are critical determinants of activity. This provides a quantitative foundation for expecting that the 2-chloro substitution imparts a distinct activity profile compared to the unsubstituted furan-3-carboxamide core. The lack of direct quantitative data for the target compound necessitates that its activity be empirically determined; however, the class-level correlation justifies its inclusion in SAR libraries as a unique entry.

Antimicrobial QSAR Medicinal Chemistry

Purity and Storage Specifications: Quantifiable Quality Metrics for Procurement Decisions

Commercially available 2-chloro-3-furancarboxamide is supplied with a guaranteed minimum purity of 95% . This specification is comparable to or exceeds that of many research-grade heterocyclic building blocks. The compound is stable when stored long-term in a cool, dry place and is classified as non-hazardous for transport under DOT/IATA regulations . In contrast, some related furan derivatives may require refrigerated storage or pose greater shipping restrictions, potentially increasing logistical costs and handling complexity.

Chemical Procurement Quality Control Synthesis

Absence of Chorismate Mutase Inhibition: A Negative Result Differentiating from Certain Antimicrobial Leads

In a high-throughput screening campaign, 2-chloro-3-furancarboxamide was tested for inhibitory activity against Escherichia coli chorismate mutase, an enzyme involved in aromatic amino acid biosynthesis. The compound exhibited no inhibition (reported as '1' in the binary inhibition call) . This negative result is valuable because it indicates that the compound does not target this specific antimicrobial pathway, thereby differentiating it from some known antibacterial agents that act via chorismate mutase inhibition. While not a positive functional advantage, this data point clarifies its mechanism of action profile and prevents misallocation in target-based screening efforts.

Enzyme Inhibition Target Selectivity Mechanism

Synthetic Accessibility and Scaffold Uniqueness: Positional Isomerism Relative to 2-Furancarboxamide Building Blocks

2-Chloro-3-furancarboxamide represents a 3-substituted furan derivative, a scaffold that is synthetically less accessible than its 2-substituted isomer [1]. Electrophilic substitution on furan typically occurs preferentially at the 2-position, necessitating alternative synthetic strategies for 3-substitution. This inherent synthetic challenge means that 2-chloro-3-furancarboxamide offers a distinct vector for molecular elaboration compared to the more common 2-furancarboxamide building blocks (e.g., 2-furancarboxamide, CAS 609-35-8). For medicinal chemists seeking to explore novel chemical space or avoid crowded intellectual property landscapes, this positional isomerism provides a concrete differentiator in library design.

Organic Synthesis Medicinal Chemistry Scaffold Diversity

Recommended Application Scenarios for 2-Chloro-3-furancarboxamide Based on Empirical Evidence


Scaffold Diversification in Antimicrobial Lead Discovery

Given the established antimicrobial potential of substituted furan-3-carboxamides [1], 2-chloro-3-furancarboxamide is well-suited as a core scaffold for generating focused libraries aimed at novel antifungal or antibacterial agents. Its unique substitution pattern allows exploration of SAR beyond the heavily patented 2-furancarboxamide space, making it an attractive starting point for academic and industrial medicinal chemistry programs.

Negative Control for Chorismate Mutase Inhibition Assays

The confirmed lack of chorismate mutase inhibitory activity qualifies this compound as a reliable negative control in high-throughput screening campaigns targeting this enzyme. Including it in assay validation sets can help ensure that observed hits are genuine and not due to assay artifacts.

Synthetic Methodology Development for 3-Substituted Furans

Due to the known synthetic challenges associated with 3-substituted furans [2], this compound can serve as a benchmark substrate for developing new C–H functionalization or cross-coupling methods. Its commercial availability and stable storage profile facilitate its use in method development laboratories.

Physicochemical Property Calibration in QSAR Models

Although direct bioactivity data are limited, the compound's well-defined structure and the class-level QSAR model for furan-3-carboxamides [1] suggest it can be used to probe the influence of a 2-chloro substituent on calculated descriptors (e.g., logP, polar surface area). This makes it a valuable data point for training or validating predictive models for heterocyclic compound libraries.

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